Superior CCR4 Antagonist Potency: 4-tert-butyl-N-o-tolylthiazol-2-amine vs. N-Phenyl Analog
In a direct head-to-head comparison from the same dataset, 4-tert-butyl-N-o-tolylthiazol-2-amine exhibits a 5-fold improvement in CCR4 antagonistic potency compared to its N-phenyl analog. The target compound demonstrates an IC50 of 900 nM, while 4-tert-butyl-N-phenylthiazol-2-amine shows a significantly weaker IC50 of 4500 nM [1]. This indicates that the o-tolyl group is a critical pharmacophore for enhanced binding affinity, a key differentiator for researchers requiring potent CCR4 blockade.
| Evidence Dimension | CCR4 Antagonism (Inhibition of receptor function) |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | 4-tert-butyl-N-phenylthiazol-2-amine: IC50 = 4500 nM |
| Quantified Difference | 5-fold higher potency (IC50 is 5x lower) for the target compound |
| Conditions | Therapeutic Target Database (TTD) curated data from [125I]TARC displacement assay |
Why This Matters
For scientists requiring robust and reproducible CCR4 inhibition in cellular assays, the 5-fold potency difference translates to a lower effective concentration, reducing potential off-target effects and compound consumption.
- [1] Therapeutic Target Database (TTD). Target Validation Information for C-C chemokine receptor type 4 (CCR4) (T06955). Drug Potency Data for 4-tert-butyl-N-o-tolylthiazol-2-amine and analogs. View Source
